Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide is C₁₂H₁₇NO₃ , derived from its tetrahydroisoquinoline backbone modified by two methoxy groups (-OCH₃), a methyl group (-CH₃), and an N-oxide group (-N(O)-). The canonical SMILES representation COC1=C(C=C2CNCCC2=C1)OC clarifies the connectivity: a bicyclic system with methoxy groups at carbons 6 and 7, a methyl group at nitrogen-2, and an oxygen atom bonded to the nitrogen. The InChI key CEIXWJHURKEBMQ-UHFFFAOYSA-N further confirms the stereochemical uniqueness of this compound.
The N-oxide group introduces polarity and hydrogen-bonding capacity, altering electron distribution across the aromatic system. Density functional theory (DFT) analyses suggest that the N-oxide moiety induces a slight puckering in the tetrahydroisoquinoline ring, stabilizing the molecule through intramolecular hydrogen bonding between the oxide oxygen and adjacent methoxy groups. Stereochemical resolution of the methyl group at position 2 remains challenging due to the compound’s planar chirality, though asymmetric catalytic methods for analogous N-oxides have achieved enantiomeric ratios up to 96:4.
Properties
CAS No. |
142597-56-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium |
InChI |
InChI=1S/C12H17NO3/c1-13(14)5-4-9-6-11(15-2)12(16-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
ZOOLWGISHSQSON-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1)OC)OC)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often use environmentally friendly catalysts and reagents to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups at positions 6 and 7 enhance the compound’s electrophilic nature, making it prone to nucleophilic attack. For example:
-
Methoxy group reactivity : The oxygen atoms in methoxy groups can act as leaving groups under specific conditions, enabling substitution reactions.
-
C4 benzylic position : Deprotonation at the C4 position (a common site in tetrahydroisoquinolines) facilitates nucleophilic attack, as observed in superbase-induced reactions .
Cyclization and Ring-Opening Reactions
-
Azetotetrahydroisoquinoline formation : Treatment with BF₃ complexes can lead to intramolecular nucleophilic reactions, forming fused azetidine rings. This involves deprotonation at the C1 benzylic position, followed by β-elimination to yield cis-azetotetrahydroisoquinoline derivatives .
-
Pyrrolidinotetrahydroisoquinoline formation : Deprotonation at the C4 position under superbase conditions (e.g., LiDA–KOR) triggers ring-opening β-elimination, resulting in trans-pyrrolidinotetrahydroisoquinoline products .
Superbase-Induced Reactions
A regio- and diastereoselective method involves:
-
Deprotonation : Use of LiDA–KOR superbase to deprotonate the C4 position, forming stable anions.
-
Intramolecular attack : Nucleophilic attack on oxirane moieties to form trans-pyrrolidinotetrahydroisoquinolines.
-
Epimerization and transmetalation : Further reaction steps yield cis-azetotetrahydroisoquinoline derivatives .
Industrial-Scale Production
Patent US8293912B2 describes a process for synthesizing isoquinolinium intermediates:
-
Methylation : Use of iodomethane to introduce methyl groups.
-
Cyclization : BF₃·OEt₂-mediated cyclization to form the isoquinolinium core.
-
Salt formation : Conversion into therapeutic salts (e.g., cisatracurium besylate) via crystallization .
Deprotonation Pathways
Quantum-chemical studies reveal:
-
C4 vs. C1 deprotonation : Deprotonation at C4 is kinetically favored due to stability of the resulting anion, leading to trans-pyrrolidinotetrahydroisoquinolines.
-
BF₃ complex effects : BF₃ coordination stabilizes intermediates, enabling regioselective reactions .
Stereoselectivity
-
Kinetic control : Reactions under superbase conditions favor trans-products due to transition-state geometry.
-
Thermodynamic control : Epimerization under prolonged reaction times can yield cis-isomers .
Medicinal Chemistry
-
THIQ analogs : Derivatives show anticancer, analgesic, and neuroprotective activities. Structural modifications (e.g., introducing amino or cyano groups) enhance bioactivity .
-
Cisatracurium salts : Industrial processes for producing therapeutic salts highlight the compound’s role in neuromuscular blocker synthesis .
Experimental Data and Trends
Scientific Research Applications
Anticancer Activity
Isoquinoline derivatives have shown promising anticancer properties. Research indicates that THIQ-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain THIQ analogs demonstrate significant antiproliferative activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL . The structural modifications of isoquinolines can enhance their effectiveness in targeting specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Isoquinoline compounds are also investigated for their neuroprotective effects. They have been linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The ability of these compounds to cross the blood-brain barrier is a crucial factor in their development as therapeutic agents.
Antimicrobial Properties
Research has demonstrated that isoquinoline derivatives possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Synthesis of Novel Compounds
The synthesis of isoquinoline derivatives often involves multi-step processes that allow for the introduction of various functional groups, enhancing their biological activity. One common synthetic route involves the Bischler–Napieralski reaction, which is pivotal in constructing the isoquinoline scaffold from simpler precursors . This method not only provides a pathway to create diverse analogs but also allows for the exploration of structure-activity relationships (SAR).
Drug Development
The unique chemical properties of isoquinoline derivatives make them suitable for drug development. Their ability to act on multiple biological targets increases their potential as multi-target drugs, which is particularly important in complex diseases like cancer and neurodegeneration .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes and receptors, leading to its therapeutic effects. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
THIQ = Tetrahydroisoquinoline; DHIQ = Dihydroisoquinoline
Physicochemical Properties
- Melting Points: The target compound’s N-oxide group likely increases melting point compared to non-polar analogs. For example, 3,4-Dihydro-6,7-dimethoxyisoquinoline melts at 206–207°C , while 2-acetyl derivatives (e.g., 26163-70-2) are typically liquids or lower-melting solids . Chlorinated analogs (e.g., 2-Chloro-THIQ) may exhibit higher melting points due to halogen interactions .
Spectral Data :
Key Research Findings
N-Oxide Synthesis: Oxidation of 1,2,3,4-tetrahydroisoquinolines with molecular oxygen yields N-oxide derivatives, as demonstrated in the synthesis of 7-hydroxy-6-methoxy-N-oxide analogs .
Substituent Effects :
- Methoxy groups at C6/C7 enhance stability and π-stacking in crystal structures .
- 2-Methyl and N-oxide groups synergistically increase polarity, impacting chromatographic behavior .
Comparative Reactivity : Chlorinated THIQs exhibit higher electrophilicity at C2 compared to N-oxide derivatives, enabling diverse functionalization pathways .
Biological Activity
Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide , exhibits potential therapeutic properties that are explored in various studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its structural representation includes a tetrahydroisoquinoline core modified with methoxy and methyl groups. The compound's structure is critical for its biological activity, influencing its interaction with biological targets.
Anticancer Properties
Research indicates that THIQ derivatives can exhibit anticancer activity. A study synthesized several derivatives of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline , assessing their cytotoxicity against K562 cell lines. Some compounds demonstrated significant potency with IC50 values comparable to known chemotherapeutics like verapamil. Specifically:
| Compound | IC50 (μM) | Ratio Factor |
|---|---|---|
| 6e | 0.66 | 24.13 |
| 6h | 0.65 | 24.50 |
| 7c | 0.96 | 16.59 |
These results suggest that modifications at the 2-position of the THIQ scaffold can enhance anticancer activity by overcoming multidrug resistance mechanisms in cancer cells .
Neuroprotective Effects
Isoquinoline derivatives have also been studied for their neuroprotective effects. The structural features of THIQs contribute to their ability to modulate neurotransmitter systems and exhibit antioxidant properties. For instance, certain analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Antimicrobial Activity
The antimicrobial potential of THIQs has been documented in various studies. Compounds containing the isoquinoline structure were tested against a range of pathogens, demonstrating varying degrees of antibacterial and antifungal activity. The mechanism often involves interference with microbial cell wall synthesis or inhibition of metabolic pathways .
The biological activities of isoquinoline derivatives can be attributed to several mechanisms:
- Receptor Modulation : Many THIQs act as agonists or antagonists at various neurotransmitter receptors, influencing neurotransmission and neuroprotection.
- Enzyme Inhibition : Certain isoquinolines inhibit enzymes involved in cancer cell proliferation and survival.
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating capacity of these compounds, contributing to their antioxidant properties.
Case Studies
- Study on Ethanol Consumption : A study investigated the effects of a THIQ analog on voluntary ethanol ingestion in rats, revealing potential applications in treating alcohol use disorders .
- Cardiovascular Applications : Research on YM758, a derivative containing the isoquinoline structure, demonstrated its efficacy as a "funny" current channel inhibitor for treating stable angina and atrial fibrillation .
Q & A
Q. Key considerations :
- Use of catalysts like trifluoroacetic acid (TFA) for cyclization efficiency.
- Purification via column chromatography to isolate stereoisomers (if applicable).
- Characterization by -NMR and LC-MS to confirm regiochemistry and purity .
Advanced: How do substituents at the 2-methyl and 6,7-dimethoxy positions influence receptor binding in pharmacological studies?
Substituents at these positions significantly alter steric hindrance and electronic interactions with target receptors. For example:
Q. Methodological approach :
- Perform molecular docking (e.g., AutoDock Vina) to model interactions.
- Validate via radioligand binding assays using -labeled analogs .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Essential techniques include:
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., CHNO for the base structure).
- NMR Spectroscopy :
- HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns and methanol/water gradients .
Advanced: How can contradictory data on metabolic stability of similar tetrahydroisoquinolines be resolved?
Contradictions often arise from species-specific metabolism or experimental conditions . For example:
Q. Mitigation strategies :
- Cross-validate using primary human hepatocytes.
- Apply QSAR models to predict metabolic hotspots (e.g., benzylic positions) .
Basic: What safety precautions are required when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and P95 respirator if aerosolization is possible .
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
- Decomposition risks : Avoid strong oxidizers (e.g., HNO), which may generate toxic NO gases .
Advanced: How can computational methods optimize the compound’s drug-likeness for CNS applications?
Apply Lipinski’s Rule of Five and ADMET predictors :
- LogP : Target <5 to balance BBB penetration and solubility.
- Polar surface area (PSA) : <90 Ų for CNS permeability.
- Toxicity screening : Use SwissADME or ADMETlab to predict hERG inhibition and hepatotoxicity .
Case study :
Reducing the 2-methyl group to hydrogen decreases LogP by 0.5 units but may compromise target affinity .
Basic: What are the common byproducts in the synthesis of this compound, and how are they removed?
Frequent byproducts include:
- Dehydrated analogs : Formed via over-oxidation; removed by silica gel chromatography.
- Dimerization products : Mitigated by controlling reaction temperature (<50°C) and stoichiometry .
Advanced: What structural analogs show promise in overcoming multidrug resistance (MDR) in cancer studies?
Analog modifications such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
